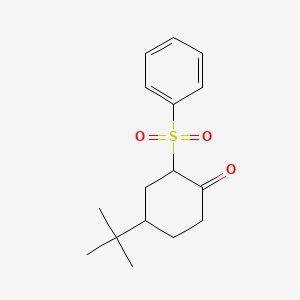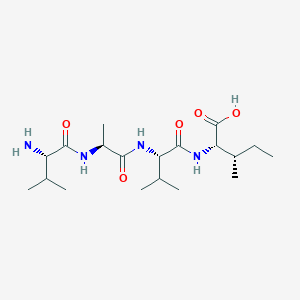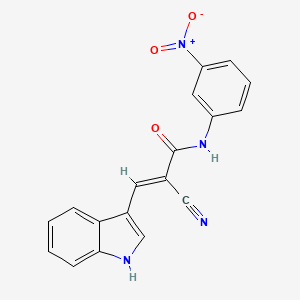
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening it to form other functional groups.
Substitution: Substitution reactions might occur at the phenyl ring or the oxazinone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, this compound might be studied for its potential activity as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazinones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
Industrially, this compound might be used in the production of pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one: Unique for its specific chiral centers and substituents.
Other Oxazinones: Similar compounds might include other oxazinone derivatives with different substituents or chiral configurations.
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the nature of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other oxazinone derivatives.
Propriétés
Numéro CAS |
223244-09-5 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2S,5R)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m1/s1 |
Clé InChI |
XQMCAYQHEBZGJA-MFKMUULPSA-N |
SMILES isomérique |
C[C@@H]1C(=O)O[C@H](C(=N1)C2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
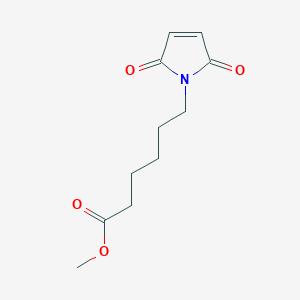
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
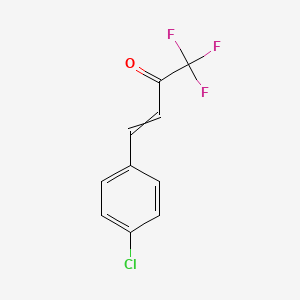
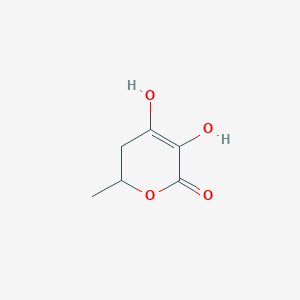
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
